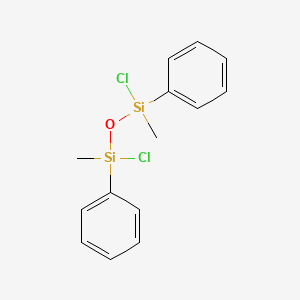

1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane

Descripción

1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane (CAS 3582-72-7, molecular formula C14H16Cl2OSi2) is a chlorinated disiloxane characterized by two methyl, two phenyl, and two chlorine substituents. It is a liquid at room temperature with a boiling point of 158–159°C at 3 mmHg and a density of 1.15 g/mL . This compound is primarily utilized in polycondensation reactions to synthesize stereoregular ladder siloxanes, which are high-performance materials with thermal and mechanical stability .

Propiedades

IUPAC Name |

chloro-(chloro-methyl-phenylsilyl)oxy-methyl-phenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16Cl2OSi2/c1-18(15,13-9-5-3-6-10-13)17-19(2,16)14-11-7-4-8-12-14/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUWRUFAJYVQXSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C1=CC=CC=C1)(O[Si](C)(C2=CC=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Cl2OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00883991 | |

| Record name | Disiloxane, 1,3-dichloro-1,3-dimethyl-1,3-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3582-72-7 | |

| Record name | 1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3582-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disiloxane, 1,3-dichloro-1,3-dimethyl-1,3-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003582727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disiloxane, 1,3-dichloro-1,3-dimethyl-1,3-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disiloxane, 1,3-dichloro-1,3-dimethyl-1,3-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dichloro-1,3-dimethyl-1,3-diphenyldisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.644 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Hydrolytic Condensation of Dichlorosilanes

The primary and classical method to prepare 1,3-dichloro-1,3-dimethyl-1,3-diphenyldisiloxane involves the hydrolysis of dichloromethylphenylsilane or related dichlorosilanes followed by condensation to form the disiloxane linkage.

Simultaneous Hydrolysis of Dichloromethylphenylsilane and Dichlorodiphenylsilane

This method entails mixing dichloromethylphenylsilane and dichlorodiphenylsilane in a solvent like toluene at elevated temperatures (~80°C) in the presence of moisture. The hydrolysis proceeds to form silanol intermediates, which condense to yield this compound.- Yield reported: Approximately 16.4% when distilled from moist dichloromethylphenylsilane.

- Reaction conditions: Hydrolysis under controlled moisture, temperature around 80°C, solvent medium.

- Side products: Higher oligomers and cyclic siloxanes may form depending on water and reactant ratios.

This method is documented in Russian chemical literature describing hydrolysis of dichlorosilanes with organic substituents.

Effect of Reactant Ratios and Conditions

The molar ratio of dichlorosilane to water critically affects product distribution. For example, a 2:1 molar ratio of diphenyldichlorosilane to water favors the formation of 1,3-dichlorotetraphenyldisiloxane and related cyclic siloxanes. Reducing this ratio shifts the equilibrium toward cyclic products and lowers the yield of linear disiloxanes.

Distillation of Moist Dichloromethylphenylsilane

- Distillation of dichloromethylphenylsilane containing moisture can directly yield this compound.

- Yield: Approximately 16.4% under these conditions.

- This method relies on controlled partial hydrolysis during distillation and is less commonly used due to moderate yields and formation of side products.

Organometallic Coupling with 1,3-Dichlorodisiloxane

- Reaction with Organolithium Reagents

A more advanced synthetic route involves the reaction of this compound with organolithium compounds derived from aryl halides. For example, treatment of 1-bromo-4-(phenylethynyl)benzene with n-butyllithium generates an organolithium intermediate that reacts with this compound to form substituted siloxane derivatives.

This method is more relevant for functionalizing the disiloxane rather than preparing the parent compound but confirms the availability and purity of this compound from commercial sources or prior synthesis.

Summary Table of Preparation Methods

Research Findings and Considerations

- Reaction Control: The hydrolysis-condensation reactions are sensitive to the molar ratios of water to chlorosilane and temperature. Excess water tends to promote cyclic siloxane formation, reducing yield of the desired disiloxane.

- Side Products: Formation of cyclic siloxanes and higher oligomers is common, requiring careful purification and sometimes chromatographic separation.

- Catalysis: Some reports indicate that catalysts such as FeCl3 or hydrogen halides can facilitate siloxane formation at lower temperatures, but these are less documented for this specific compound.

- Commercial Availability: The compound is commercially available from specialty chemical suppliers and is often used as received or purified by distillation before use in further synthetic applications.

Análisis De Reacciones Químicas

1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other groups, such as alkyl or aryl groups, using appropriate reagents and conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form silanols or reduction to form silanes.

Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and hydrochloric acid.

Common reagents used in these reactions include aluminum chloride, dimethyl ether, and various alkyl or aryl halides. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane involves its ability to undergo various chemical reactions, such as substitution and hydrolysis. These reactions allow the compound to interact with different molecular targets and pathways, leading to the formation of new compounds with desired properties. The specific molecular targets and pathways depend on the application and the reaction conditions used .

Comparación Con Compuestos Similares

1,3-Dichloro-1,1,3,3-tetramethyldisiloxane

- Structure : Four methyl groups and two chlorine atoms.

- Molecular Formula : C4H12Cl2OSi2.

- Physical Properties : Lower molecular weight (225.26 g/mol) and higher volatility compared to the diphenyl derivative.

- Reactivity : Chlorine atoms enable hydrolysis and condensation, but the absence of phenyl groups reduces steric hindrance, accelerating reactions.

- Applications : Used as a precursor for silicone fluids and cross-linking agents .

1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane

- Structure : Four isopropyl groups and two chlorine atoms.

- Molecular Formula : C12H28Cl2OSi2.

- Physical Properties : Bulkier isopropyl substituents increase steric hindrance, reducing reactivity in condensation reactions compared to the dimethyl-diphenyl variant .

- Applications : Functions as a silylating agent for nucleotide analysis due to its ability to protect hydroxyl groups .

1,3-Dimethoxy-1,3-dimethyl-1,3-diphenyldisiloxane

- Structure : Methoxy groups replace chlorine atoms.

- Molecular Formula : C16H22O3Si2.

- Reactivity : Methoxy groups hydrolyze slower than chlorine, making this compound less reactive in polycondensation.

- Applications : Studied for structural properties via X-ray diffraction; used in silicone-modified materials requiring controlled curing .

Hexamethyldisiloxane

- Molecular Formula : C6H18OSi2.

- Physical Properties : Low boiling point (107.46°C) and high volatility, making it a common solvent.

- Applications : Industrial lubricant and heat-transfer fluid due to its inertness and low viscosity .

Key Comparative Data

Structural and Functional Insights

- Chlorine vs. Methoxy Groups : Chlorine substituents enhance reactivity in hydrolysis and condensation, making chlorinated disiloxanes preferred for polymer synthesis. Methoxy derivatives are slower to react, suitable for applications requiring delayed curing .

- Phenyl vs. Alkyl Groups : Phenyl groups increase thermal stability and rigidity in ladder siloxanes, whereas alkyl groups (methyl, isopropyl) reduce steric hindrance but lower thermal resistance .

- Steric Effects : Bulky substituents (e.g., isopropyl, phenyl) slow reaction kinetics but improve material stability .

Actividad Biológica

1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane (CAS Number: 3582-72-7) is a siloxane compound with notable applications in various fields, particularly in materials science and organic synthesis. Its molecular formula is , and it has a molecular weight of 327.35 g/mol. This compound exhibits significant biological activity, which is the focus of this article.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆Cl₂OSi₂ |

| Molecular Weight | 327.35 g/mol |

| Melting Point | <0°C |

| Boiling Point | 158°C |

| Density | 1.153 g/cm³ |

| Flash Point | 165°C |

| Hydrolytic Sensitivity | Reacts rapidly with moisture |

The biological activity of this compound primarily stems from its ability to interact with cellular components, potentially affecting cellular signaling pathways and enzyme functions. The presence of chlorine atoms in its structure may contribute to its reactivity and interaction with biological molecules.

Toxicological Profile

Research indicates that compounds similar to this compound can exhibit cytotoxic effects depending on concentration and exposure duration. In vitro studies have shown that siloxane compounds can disrupt cellular membranes and induce apoptosis in certain cell lines.

Case Studies

- Cytotoxicity in Cancer Cells : A study investigated the effects of siloxane compounds on cancer cell lines. The results demonstrated that exposure to varying concentrations of this compound led to a dose-dependent increase in cell death, suggesting potential applications in targeted cancer therapies.

- Neurotoxicity Assessment : Another case study focused on the neurotoxic effects of siloxanes on neuronal cells. The findings indicated that prolonged exposure resulted in significant neurodegeneration, raising concerns about the safety of siloxanes in consumer products.

Safety and Regulatory Considerations

The compound is classified under GHS hazard criteria with warnings related to skin irritation (H315), eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding inhalation and contact with skin and eyes.

Q & A

Q. What are the established methods for synthesizing 1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane, and how is its structure confirmed?

Answer: Synthesis typically involves controlled hydrolysis of chlorosilane precursors under inert conditions. Structural confirmation is achieved via spectroscopic techniques:

- IR Spectroscopy : Identifies Si-Cl and Si-O-Si vibrational modes (600–800 cm⁻¹ and 1000–1100 cm⁻¹, respectively) .

- NMR Spectroscopy : ¹H and ¹³C NMR resolve methyl and phenyl group environments, while ²⁹Si NMR confirms silicon connectivity (e.g., δ −10 to −20 ppm for Si-Cl) .

- X-ray Diffraction : Resolves crystal packing and bond angles (e.g., Si-O-Si angles ~140–150°) .

Q. What solvents are suitable for experiments involving this compound, and how is solubility modeled?

Answer: The compound is miscible with organic solvents (e.g., toluene, dichloromethane) but insoluble in water . Solubility in mixed solvents can be modeled using:

- Modified Apelblat Equation : Relates solubility to temperature and solvent polarity .

- van’t Hoff Plot : Estimates enthalpy (ΔH) and entropy (ΔS) of dissolution, typically endothermic and entropy-driven .

Note: Solubility data for structurally similar disiloxanes (e.g., tetraphenyldisiloxane) suggest non-polar solvents optimize crystallization .

Q. What safety precautions are recommended for laboratory handling?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile chlorosilanes .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and eye protection .

- Spill Management : Neutralize with inert adsorbents (e.g., silica gel) and avoid water contact (exothermic hydrolysis) .

Advanced Research Questions

Q. How does this compound function in ring-opening polymerization (ROP) reactions?

Answer: It acts as a crosslinking agent or chain extender in ROP of low-strain metallocenophanes (e.g., nickelocenophanes). The Si-Cl bonds undergo nucleophilic attack by transition metal complexes, forming siloxane bridges that stabilize polymer backbones . Key factors:

- Catalyst Compatibility : Requires anhydrous conditions and Lewis acid catalysts (e.g., Pt complexes).

- Reactivity Control : Steric hindrance from phenyl/methyl groups modulates reaction rates .

Q. What mechanistic insights explain its role in organometallic synthesis?

Answer: The compound serves as a silane coupling agent in organometallic frameworks:

- Si-Cl Bond Activation : Reacts with Grignard reagents or organolithium compounds to form Si-C bonds .

- Ligand Design : Phenyl groups enhance π-π interactions in supramolecular assemblies (e.g., metal-organic frameworks) .

- Byproduct Management : HCl generated during reactions requires scavengers (e.g., triethylamine) .

Q. How can spectroscopic contradictions in structural analysis be resolved?

Answer: Discrepancies between NMR/IR/X-ray data may arise from dynamic stereochemistry or polymorphism. Mitigation strategies:

- Variable-Temperature NMR : Detects conformational exchange (e.g., Si-O-Si bond rotation barriers) .

- Crystallographic Refinement : Resolves disorder in X-ray structures via Hirshfeld surface analysis .

- DFT Calculations : Validate experimental spectra by comparing computed vs. observed vibrational modes .

Q. What environmental stability or degradation pathways are documented?

Answer: Limited data exist, but analogous chlorinated siloxanes hydrolyze in humid air to form silanols and HCl. Key pathways:

- Hydrolysis : Rate depends on humidity and temperature (accelerated above 40°C) .

- Photodegradation : UV exposure cleaves Si-Cl bonds, forming radicals detectable via EPR .

Note: Environmental impact studies are scarce; recommended to monitor degradation products via GC-MS .

Methodological Considerations

- Purity Assessment : Use HPLC with UV detection (λ = 254 nm) and calibrate against certified standards .

- Thermodynamic Modeling : Apply the λh (Buchowski) equation to predict solubility in solvent blends .

- Reaction Optimization : Design of Experiments (DoE) approaches (e.g., response surface methodology) improve yield in siloxane synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.